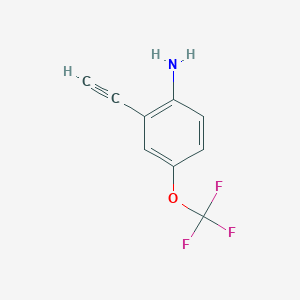

2-Amino-5-(trifluoromethoxy)phenylacetylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-(trifluoromethoxy)phenylacetylene is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethoxy)phenylacetylene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-(trifluoromethoxy)benzoic acid.

Formation of Phenylacetylene Moiety: The phenylacetylene moiety can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C) using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethoxy)phenylacetylene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond in the phenylacetylene moiety to a double or single bond.

Substitution: The amino group and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Amino-5-(trifluoromethoxy)phenylacetylene has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The compound can be used as a probe to study biological processes involving amino and trifluoromethoxy groups.

Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.

Pathways Involved: In medicinal chemistry, it may modulate neurotransmitter release or inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy and amino groups but lacks the phenylacetylene moiety.

4-(Trifluoromethoxy)phenylacetylene: This compound contains the phenylacetylene moiety but lacks the amino group.

Uniqueness

2-Amino-5-(trifluoromethoxy)phenylacetylene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the amino and trifluoromethoxy groups, along with the phenylacetylene moiety, makes it a versatile compound for various synthetic and research purposes.

Biological Activity

2-Amino-5-(trifluoromethoxy)phenylacetylene is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆F₃NO. It features an amino group, a trifluoromethoxy group, and an acetylenic bond, which contribute to its reactivity and biological activity. The trifluoromethoxy group is particularly notable for its strong electron-withdrawing properties, influencing the compound's interaction with biological targets.

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

- Sonogashira Coupling : A common method for forming carbon-carbon bonds involving the coupling of a terminal alkyne with an aryl halide.

- Nucleophilic Substitution Reactions : Utilized for introducing the trifluoromethoxy group onto the aromatic ring.

Antiviral Properties

Research has highlighted the antiviral potential of compounds similar to this compound. For instance, studies on related compounds have shown activity against various RNA viruses, including members of the Flaviviridae family such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The mechanism often involves inhibiting viral replication by targeting specific kinases involved in the viral life cycle .

Antitumor Activity

In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For example, analogs of this compound have been tested for their ability to induce apoptosis in murine leukemia cells. The presence of the trifluoromethoxy group may enhance these effects by modulating cellular pathways associated with cell death .

Mechanistic Insights

The biological evaluation of related compounds suggests that they may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism has been linked to the presence of electrophilic groups which interact with thiol-containing proteins within cells, leading to increased oxidative stress and subsequent cell death .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)phenylacetylene | Similar amino and acetylenic structures | Antiviral activity against HCV |

| 2-Amino-5-(trifluoromethyl)phenol | Hydroxyl group instead of acetylene | Cytotoxicity against cancer cells |

| 5-Trifluoromethoxy-2-nitrophenylacetylene | Nitro group instead of amino | Potential kinase inhibition |

| 4-Amino-3-(trifluoromethoxy)benzoic acid | Carboxylic acid functionality | Antibacterial properties |

Case Studies

- Dengue Virus Inhibition : A study demonstrated that derivatives of this compound effectively reduced viral load in infected human hepatoma cells (Huh7). The half-maximal effective concentration (EC50) values indicated potent antiviral activity .

- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that modifications to the trifluoromethoxy group significantly impacted cytotoxicity levels, suggesting a structure-activity relationship that could be exploited in drug design .

Properties

CAS No. |

1263094-02-5 |

|---|---|

Molecular Formula |

C9H6F3NO |

Molecular Weight |

201.14 g/mol |

IUPAC Name |

2-ethynyl-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C9H6F3NO/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h1,3-5H,13H2 |

InChI Key |

OCUZSDJPHQPVJK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)OC(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.